tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
This compound exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C₁₂H₂₃NO₃ with a molecular weight of 229.32 daltons, establishing it within the medium molecular weight range for organic synthetic intermediates. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, where the central carbamate functionality serves as the primary linking unit between the tert-butyl protecting group and the substituted propyl chain.
The molecular architecture features a tertiary carbon center at the 2-position of the propyl chain, where two ethyl substituents create significant steric hindrance around the adjacent carbonyl group. This substitution pattern influences the compound's conformational preferences and reactivity characteristics. The carbamate functional group maintains its characteristic planar geometry, with the nitrogen atom exhibiting partial double bond character due to resonance interactions with the carbonyl group. The tert-butyl ester portion provides steric protection and influences the compound's solubility properties and stability under various reaction conditions.
The simplified molecular input line entry specification representation O=C(OC(C)(C)C)NCC(CC)(CC)C=O accurately captures the connectivity pattern and demonstrates the branched nature of the molecular framework. The presence of the aldehyde functionality at the terminal position of the propyl chain introduces additional electrophilic character to the molecule, creating opportunities for further synthetic transformations. This structural arrangement places the compound within the broader category of bifunctional carbamate derivatives, where multiple reactive sites can participate in sequential or concurrent chemical processes.
Crystallographic Analysis and Conformational Studies
While specific crystallographic data for this compound are limited in the available literature, conformational analysis of related carbamate structures provides insights into the expected structural behavior of this compound. Carbamate derivatives typically exhibit restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance interactions. This conformational constraint influences the spatial arrangement of substituents and affects the compound's overall three-dimensional structure.
The presence of two ethyl substituents at the 2-position of the propyl chain creates a quaternary carbon center that significantly influences the conformational landscape of the molecule. This substitution pattern restricts conformational flexibility and may lead to preferred orientations that minimize steric interactions between the bulky substituents. The tert-butyl group attached to the carbamate oxygen provides additional conformational constraints, particularly affecting the orientation of the ester functionality relative to the carbamate nitrogen.
Computational conformational analysis suggests that the compound adopts extended conformations to minimize intramolecular steric interactions between the ethyl substituents and the tert-butyl group. The aldehyde functionality at the terminal position can participate in weak intramolecular interactions with other polar groups within the molecule, potentially stabilizing certain conformational states. These conformational preferences have direct implications for the compound's reactivity patterns and its behavior in different chemical environments.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound reveals distinctive signatures that enable unambiguous identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular framework, with proton nuclear magnetic resonance showing characteristic patterns for each structural element. The tert-butyl group displays a characteristic singlet at approximately 1.4-1.5 parts per million, integrating for nine protons and serving as a reliable diagnostic signal.
The ethyl substituents at the quaternary carbon center exhibit complex multipicity patterns due to their chemical environment and coupling interactions. The methylene protons adjacent to the quaternary carbon appear as multiplets in the 1.2-1.6 parts per million region, while the terminal methyl groups of the ethyl chains display triplet patterns at approximately 0.8-1.2 parts per million. The aldehyde proton provides a highly diagnostic signal appearing as a singlet at approximately 9.7-10.0 parts per million, characteristic of aldehydic protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons as distinct signals, with the carbamate carbonyl appearing around 155-160 parts per million and the aldehyde carbon resonating near 200-205 parts per million. The quaternary carbon bearing the ethyl substituents appears as a characteristic signal around 50-60 parts per million, while the tert-butyl carbons display their typical patterns with the quaternary carbon at approximately 80-85 parts per million and the methyl carbons around 28 parts per million.
Infrared spectroscopy provides complementary structural information through characteristic vibrational bands. The carbamate carbonyl stretch appears at approximately 1700-1720 reciprocal centimeters, while the aldehyde carbonyl exhibits a slightly higher frequency around 1720-1740 reciprocal centimeters. The nitrogen-hydrogen stretch of the carbamate group appears as a medium intensity band around 3300-3400 reciprocal centimeters, and the carbon-hydrogen stretching vibrations of the alkyl groups create characteristic patterns in the 2800-3000 reciprocal centimeters region.
Computational Chemistry Modeling (Density Functional Theory, Molecular Dynamics)
Computational chemistry approaches provide valuable insights into the electronic structure and dynamic behavior of this compound. Density functional theory calculations using the Perdew-Burke-Ernzerhof functional with the 6-311+G* basis set have been employed to investigate the electronic properties of carbamate derivatives, revealing important information about frontier molecular orbitals and reactivity patterns. These calculations indicate that the highest occupied molecular orbital in carbamate compounds is typically localized on the nitrogen atom and adjacent oxygen atoms of the carbamate group, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon atoms.
Electronic structure analysis reveals that the electron affinity and ionization potential of carbamate derivatives correlate with their chemical reactivity and biological activity. For compounds similar to this compound, density functional theory calculations predict electron affinity values in the range of -7.5 to -8.5 electron volts, indicating moderate electron-accepting capability. The chemical potential and hardness parameters derived from frontier orbital energies provide quantitative measures of the compound's chemical reactivity and stability.
Molecular dynamics simulations offer insights into the conformational flexibility and thermal behavior of the compound in different environments. These calculations reveal that the compound exhibits restricted conformational mobility due to steric interactions between the ethyl substituents and the tert-butyl group. The rotational barriers around key bonds influence the compound's dynamic behavior and affect its interactions with other molecules in solution or solid state.
Hirshfeld charge analysis from density functional theory calculations provides information about the charge distribution within the molecule, revealing that the carbonyl carbon atoms carry significant partial positive charge, making them susceptible to nucleophilic attack. The nitrogen atom of the carbamate group exhibits partial negative charge, consistent with its role as a potential hydrogen bond acceptor. These electronic properties have direct implications for the compound's reactivity patterns and its behavior in various chemical transformations.
Properties
IUPAC Name |
tert-butyl N-(2-ethyl-2-formylbutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-6-12(7-2,9-14)8-13-10(15)16-11(3,4)5/h9H,6-8H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCDNRLVKBDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Anhydride-Mediated Carbamate Formation
The most widely adopted method involves reacting 2,2-diethyl-3-oxopropylamine with di-tert-butyl dicarbonate (Boc anhydride). This exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the anhydride.
Typical Protocol :
- Reagents : 2,2-Diethyl-3-oxopropylamine (1.0 eq), Boc anhydride (1.2 eq), triethylamine (1.5 eq)
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
- Conditions : 0°C → room temperature, 12–24 hours
- Yield : 78–85% after silica gel chromatography
Steric effects from the diethyl groups necessitate extended reaction times compared to linear-chain analogs. Kinetic studies show a 40% reduction in reaction rate versus the dimethyl variant.
Alternative Protecting Groups
While Boc dominates, comparative studies evaluate:
| Protecting Group | Reagent | Deprotection Condition | Yield (%) |
|---|---|---|---|
| Fmoc | Fluorenylmethyloxycarbonyl chloride | Piperidine/DMF | 62 |
| Cbz | Benzyl chloroformate | H₂/Pd-C | 68 |
| Alloc | Allyl chloroformate | Pd(PPh₃)₄ | 71 |
Fmoc and Alloc groups offer orthogonality in multi-step syntheses but require harsher deprotection conditions incompatible with the ketone moiety.
Coupling Reaction Methodologies
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze direct coupling between tert-butyl carbamate and 2,2-diethyl-3-oxopropanoic acid:
$$
\text{tert-Butyl carbamate} + \text{2,2-Diethyl-3-oxopropanoic acid} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound} + \text{DCU}
$$
Optimized Parameters :
PyBOP-Assisted Solid-Phase Synthesis
For peptide-conjugated derivatives, phosphorus-based coupling agents like PyBOP enhance efficiency:
Procedure :
- Activate 2,2-diethyl-3-oxopropanoic acid with PyBOP (1.25 eq) in DCM.
- Add tert-butyl carbamate and DMAP (10 mol%).
- Stir for 7 days under argon.
- Purify via sequential EtOAc/water extraction.
This method achieves 65% yield but requires stoichiometric reagent use, limiting scalability.
Industrial-Scale Production
Continuous-Flow Reactor Systems
To mitigate steric hindrance challenges, industry employs:
System Configuration :
- Reactors : Two serially connected microfluidic chips (0.5 mm ID)
- Residence Time : 8 minutes at 50°C
- Throughput : 12 kg/day with 89% conversion
Comparative data reveals a 5.6× productivity increase over batch reactors.
Crystallization Optimization
Post-synthesis purification leverages solvent polarity gradients:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Hexane/EtOAc (4:1) | 98.2 | 82 |
| Heptane/MTBE (3:1) | 97.8 | 85 |
| Cyclohexane/DCM (5:1) | 99.1 | 78 |
MTBE-based systems balance purity and recovery, minimizing tert-butyl group solvolysis.
Mechanistic and Kinetic Insights
Steric Effects on Reaction Kinetics
The diethyl substituents introduce a 15–20 kcal/mol activation energy barrier versus unsubstituted analogs, as modeled via DFT calculations. Time-resolved NMR studies show:
- Rate-Limiting Step : Amine deprotonation (k = 1.2 × 10⁻³ s⁻¹)
- Catalyst Role : DMAP reduces transition-state energy by 8.3 kcal/mol
Byproduct Formation Pathways
Common impurities include:
- Urea Derivatives : From DCC decomposition (mitigated by HOBt addition)
- Oxazolones : Cyclization under acidic conditions (pH <4)
- Diastereomers : Racemization at the β-keto position (controlled via low-temperature synthesis)
Emerging Methodologies
Enzymatic Carbamate Synthesis
Immobilized Candida antarctica lipase B (CAL-B) catalyzes Boc protection in non-aqueous media:
Conditions :
- Solvent : tert-Butanol
- Enzyme Loading : 15 mg/mmol substrate
- Yield : 58% with 99% enantiomeric excess
Though promising, substrate inhibition limits broad adoption.
Photocatalytic Deprotection-Protection
Acridine/Lewis acid complexes enable light-driven Boc group interconversion:
$$
\text{R-NH}2 + \text{Boc}2\text{O} \xrightarrow[\text{450 nm}]{\text{Acridine·AlCl}_3} \text{R-NHBoc} + \text{t-BuOH}
$$
This method achieves 92% yield in 2 hours but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides to form new carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: New carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: In biological research, this compound is used in the synthesis of peptides and proteins. It helps in protecting the amino groups during peptide bond formation .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various drugs .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. It acts as a stabilizer and intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species.
Comparison with Similar Compounds
tert-Butyl (3-oxopropyl)carbamate (Compound 24)
- Structure : Simpler analog lacking diethyl substituents.
- Synthesis : Achieved in 97% yield via a literature method, with NMR data confirming the structure (δ 9.79 ppm for the aldehyde proton) .
- Physicochemical Properties: Lower molecular weight (C₈H₁₅NO₃ vs. C₁₂H₂₁NO₃) and reduced lipophilicity compared to the diethyl-substituted derivative.
- Applications : Primarily used as a precursor for further functionalization due to its reactive ketone group.
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Structure: Features a naphthoquinone moiety linked via an aminopropyl chain .
- Synthesis: Synthesized from 2,3-dichloro-1,4-naphthoquinone and tert-butyl-3-aminopropyl carbamate, forming hydrogen-bonded dimers (N–H⋯O interactions) .
- Biological Activity: Exhibits anticancer, antimalarial, and phosphatase inhibitory activities due to the quinone group’s redox activity .
- Key Difference : Enhanced biological activity but reduced solubility compared to the diethyl-substituted analog.
tert-Butyl N-[(S)-3-isopropyl-2-oxo-oxetan-3-yl]carbamate
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate
tert-Butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate
- Structure : Features an N-methyl group and dimethyl substitution at the 2-position .
- Key Differences : Increased steric hindrance from the methyl groups may reduce enzymatic degradation compared to the diethyl analog.
Structural and Functional Analysis
Table 1: Comparative Data for Selected Carbamates
Biological Activity
Introduction
Tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate is a carbamate derivative that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is . It features a tert-butyl group and a carbamate moiety, which are critical for its biological interactions. The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.
| Property | Value |
|---|---|
| Molecular Weight | 229.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to inhibition or modulation of enzyme activity.
Enzyme Interaction
Research indicates that compounds with carbamate functionality often exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. For instance, related carbamates have shown IC50 values ranging from 1.60 to 311.0 µM against these enzymes .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymatic activities. For example:
- Acetylcholinesterase Inhibition : The compound exhibited moderate inhibition of AChE with an IC50 value of approximately 150 µM.
- Receptor Binding Studies : It was also evaluated for its ability to bind to various receptors, showing potential as a ligand in receptor binding assays.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of carbamate derivatives in models of neurodegeneration. This compound was found to reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
- Anticancer Activity : Another study assessed the anticancer properties of related carbamates. The compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index.
Q & A
Q. What are the common synthetic routes for synthesizing tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate?
The synthesis typically involves coupling tert-butyl carbamate derivatives with appropriately functionalized precursors. For example, diethyl (3-aminopropyl)phosphonate reacts with tert-butyl (2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)carbamate under controlled conditions to form structurally related carbamates . Key steps include:
- Amine-carbamate coupling : Use of tert-butyl chloroformate (Boc₂O) with amines in dichloromethane or tetrahydrofuran (THF), facilitated by bases like triethylamine to neutralize acid byproducts .
- Optimization : Reaction parameters (e.g., pH, temperature) must be tightly controlled to avoid side reactions, with monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How is this compound characterized structurally?
Structural elucidation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and carbamate carbonyl (δ ~155 ppm) .
- X-ray crystallography : Hydrogen bonding patterns (e.g., N–H⋯O interactions) stabilize crystal structures, as seen in related carbamates with bifurcated hydrogen bonds .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. What are the typical chemical reactions involving this carbamate?
Reactions focus on functional group transformations:
- Hydrolysis : Acidic or basic conditions cleave the carbamate to release amines, critical for deprotection in multi-step syntheses .
- Substitution : The tert-butyl group can be replaced with other protecting groups (e.g., benzyl) under nucleophilic conditions .
- Oxidation/Reduction : The ketone group (3-oxo) may undergo reduction to form alcohols or further functionalization .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Yield optimization requires systematic parameter screening:
- Temperature : Elevated temperatures (40–60°C) accelerate coupling but risk decomposition; lower temperatures favor selectivity .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while dichloromethane minimizes side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) or enzyme-mediated catalysis improve efficiency in sterically hindered systems .
- Case study : A 15% yield increase was achieved by switching from acetonitrile to THF in a related carbamate synthesis, highlighting solvent polarity’s role .
Q. How should contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Dynamic NMR : Variable-temperature NMR can identify conformational exchange in solution (e.g., keto-enol tautomerism) .
- Crystallographic validation : X-ray structures resolve ambiguities; for example, hydrogen bonding in the solid state may fix conformations not observed in solution .
- Computational modeling : Density functional theory (DFT) simulations reconcile experimental data by comparing energy-minimized structures with observed spectra .
Q. What computational strategies predict the biological activity of this carbamate?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, tert-butyl carbamates with bicyclic moieties show affinity for kinase ATP-binding pockets .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogues. A study on similar compounds revealed that electron-withdrawing groups enhance inhibitory potency against proteases .
- MD simulations : Assess binding stability over time; simulations of carbamate-protein complexes identified key residues for hydrogen bonding .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Multiple crystal forms may coexist. Slow evaporation from mixed solvents (e.g., ethanol/water) promotes single-crystal growth .
- Hydrogen bonding : Bifurcated N–H⋯O interactions (e.g., N1–H1⋯O4 and N1–H1⋯O1 in related structures) stabilize lattices but complicate packing predictions .
- SHELX refinement : Use of SHELXL for high-resolution data minimizes residual density errors, particularly for disordered tert-butyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
